molecular formula C24H15Br B572025 2-(3-溴苯基)三联苯 CAS No. 1313514-53-2

2-(3-溴苯基)三联苯

货号 B572025
CAS 编号: 1313514-53-2
分子量: 383.288
InChI 键: KWXFBIBEVROWEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Bromophenyl)triphenylene is a compound with the molecular formula C24H15Br . It is a derivative of triphenylene, a flat polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings .


Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenyl)triphenylene consists of a triphenylene core with a bromophenyl group attached. The compound has a molecular weight of 383.280 Da .


Physical And Chemical Properties Analysis

2-(3-Bromophenyl)triphenylene is a solid at 20°C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 556.4±19.0 °C at 760 mmHg . The compound’s melting point is between 147.0 to 151.0 °C .

科学研究应用

  1. 液晶化合物的合成:Zelcer 等人(2013 年)为 2,7-二官能化-β-六取代三联苯(液晶化合物合成的关键前体)开发了一种新的合成途径。与传统方法相比,该方法在步骤更少和试剂毒性更低方面提供了改进 (Zelcer 等,2013).

  2. 新型六取代三联苯衍生物:Kumar 和 Naidu(2002 年)合成了具有不同外围取代基的新型六取代三联苯衍生物,它们形成六角柱状相和碟状向列相,显示出在液晶显示器中使用的潜力 (Kumar 和 Naidu,2002).

  3. 光电液晶:Rose 和 Meier(1998 年)研究了三联苯逐步溴化,生成形成热致中间相并在晶体和液晶 (LC) 相中表现出光电流的化合物 (Rose 和 Meier,1998).

  4. 钯催化合成:Pan 等人(2016 年)描述了一种通过钯催化偶联合成三联苯的新方法,该方法可以生产不对称官能化的三联苯,可用于各种科学应用 (Pan 等,2016).

  5. 未催化的锆介导的联苯化:Hilton、Jamison 和 King(2006 年)展示了一种未催化、Zr 介导的方法,用于由邻二卤代芳烃形成三联苯,这是在没有催化剂的情况下形成芳基-芳基键的罕见示例 (Hilton、Jamison 和 King,2006).

  6. 七取代三联苯碟状液晶:Gan 等人(2017 年)探索了七取代三联苯 2,3-二羧酸酯的合成和性质,这些酯在室温下形成六角柱状相,表明它们在液晶技术中的潜力 (Gan 等,2017).

  7. 光芳基偶联反应:Sato、Shimada 和 Hata(1969 年)研究了电子效应对邻三联苯光化学转化为三联苯的影响,揭示了这些反应的机理及其在光化学合成中的应用 (Sato、Shimada 和 Hata,1969).

安全和危害

Safety data sheets recommend wearing suitable protective equipment when handling 2-(3-Bromophenyl)triphenylene. It is advised to prevent the dispersion of dust and to avoid contact with skin, eyes, and clothing .

属性

IUPAC Name

2-(3-bromophenyl)triphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXFBIBEVROWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)triphenylene

Synthesis routes and methods

Procedure details

Under an argon atmosphere, triphenylene-2-boronic acid (32.6 g), 3-bromoiodobenzene (28.1 g), tetrakistriphenylphosphinepalladium(0) (2.31 g), toluene (200 mL), DME (dimethylether) (200 mL) and an aqueous solution of 2M sodium carbonate (200 mL) were put in a flask and heated to reflux for 24 hours. After the reaction solution was cooled down to the room temperature, the reaction solution was extracted with toluene. After an aqueous phase was removed, an organic layer was washed with saturated saline. After the organic phase was drided with magnesium sulfate and concentrated, the obtained residue was refined by silica-gel column chromatography, so that 2-(3-bromophenyl)triphenylene (27.5 g) was obtained.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。